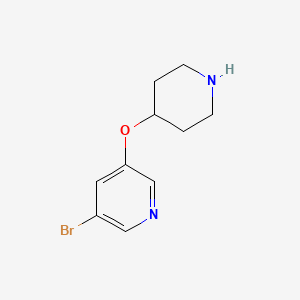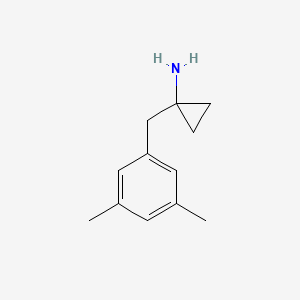
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol This compound features a cyclopropane ring attached to a benzyl group substituted with two methyl groups at the 3 and 5 positions
Métodos De Preparación
The synthesis of 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropanamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to optimize reaction conditions and yield. These methods ensure the efficient production of the compound while maintaining high purity and consistency.
Análisis De Reacciones Químicas
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity .
Comparación Con Compuestos Similares
1-(3,5-Dimethylbenzyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(2,5-Dimethylbenzyl)cyclopropan-1-amine: This compound has a similar structure but with methyl groups at different positions, affecting its chemical and biological properties.
3-(3,5-Dimethylbenzyl)-1-Methyl-3,4,5,6-Tetrahydropyrimidinium Trichlorido (η6–p-cymene)Ruthenate (II): This compound features a different core structure and metal coordination, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which imparts unique chemical and physical properties.
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
1-[(3,5-dimethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-9-5-10(2)7-11(6-9)8-12(13)3-4-12/h5-7H,3-4,8,13H2,1-2H3 |
Clave InChI |
QKMMBADTDRZXKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC2(CC2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


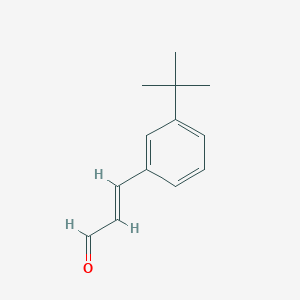
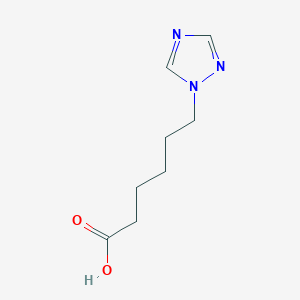
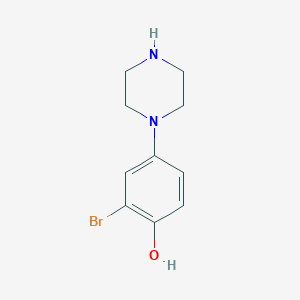
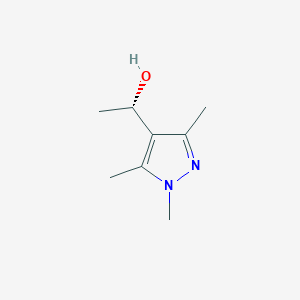
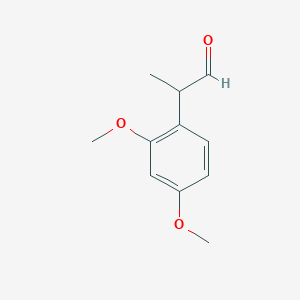

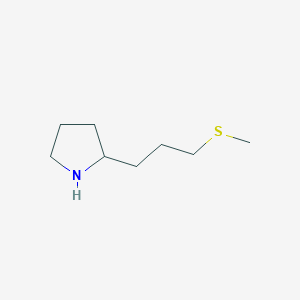

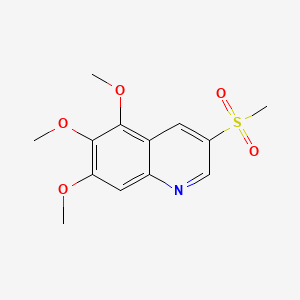
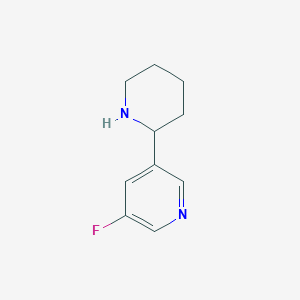
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)

